molecular formula C14H10ClFO2 B1439924 3-[(4-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-91-5

3-[(4-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1439924
M. Wt: 264.68 g/mol
InChI Key: RMDCMPMMODHFGY-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

DNA Cleaving Agents

A study highlighted the synthesis of O-benzoyl oxime esters, including those derived from 4-fluorobenzoyl chloride, for their potential to cleave DNA when photolyzed by UV light. The structure-activity relationship analysis in this research emphasized the influence of the planarity of the intercalating moiety and the characteristics of the benzoyl ring on DNA cleaving efficacy. This research positions such compounds as promising agents for applications requiring DNA manipulation or as tools in molecular biology research (Hwu et al., 2013).

Synthesis of Quinazolinones

Another application involves the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides, related to 3-[(4-fluorobenzyl)oxy]benzoyl chloride, are used to undergo cyclocondensation with 2-amino-N-heterocycles. This process, offering moderate yields and requiring no further purification for the products, indicates the utility of such compounds in generating quinazolinones, which are known for their therapeutic properties, including anti-tumor activities (Deetz et al., 2001).

Protective Groups in Organic Synthesis

Research introduced a novel benzyl ether-type protecting group for alcohols, derived from 4-fluorobenzyl chloride analogs, showcasing its application in the synthesis of complex organic molecules. The protecting group's stability under oxidizing conditions and its compatibility with deprotection strategies make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of sensitive compounds requiring selective protection and deprotection steps (Crich et al., 2009).

Synthesis of Cellulose Esters

A study on the synthesis of cellulose benzoates employed benzoyl chlorides, akin to 3-[(4-fluorobenzyl)oxy]benzoyl chloride, for acylating cellulose in an ionic liquid medium. This research highlights the compound's role in producing cellulose derivatives under mild conditions, contributing to advancements in materials science and offering insights into the development of new materials with tailored properties (Zhang et al., 2009).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-2-1-3-13(8-11)18-9-10-4-6-12(16)7-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCMPMMODHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246622
Record name Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]benzoyl chloride

CAS RN

1160259-91-5
Record name Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160259-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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